Fmoc-Trp(Boc)-Opfp

Peptide Chemistry Solid-Phase Peptide Synthesis Tryptophan Protection

Fmoc-Trp(Boc)-Opfp (N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, CAS 181311-44-4) is a pre-activated, protected amino acid building block designed for Fmoc solid-phase peptide synthesis (SPPS). It combines three functional elements: an Fmoc group for temporary Nα protection, a Boc group for permanent indole side-chain protection during synthesis, and a pentafluorophenyl (Pfp) ester as a pre-formed leaving group to facilitate direct, high-efficiency coupling.

Molecular Formula C37H29F5N2O6
Molecular Weight 692.639
CAS No. 181311-44-4
Cat. No. B575006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp(Boc)-Opfp
CAS181311-44-4
Molecular FormulaC37H29F5N2O6
Molecular Weight692.639
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1
InChIKeyIDYZGIYCOLJXRE-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Trp(Boc)-Opfp (CAS 181311-44-4): Product Profile for Fmoc Solid-Phase Peptide Synthesis


Fmoc-Trp(Boc)-Opfp (N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, CAS 181311-44-4) is a pre-activated, protected amino acid building block designed for Fmoc solid-phase peptide synthesis (SPPS) . It combines three functional elements: an Fmoc group for temporary Nα protection, a Boc group for permanent indole side-chain protection during synthesis, and a pentafluorophenyl (Pfp) ester as a pre-formed leaving group to facilitate direct, high-efficiency coupling . The compound is supplied as a powder with a typical HPLC purity of ≥95.0% (a/a) and is freely soluble in DMF .

Why Fmoc-Trp(Boc)-Opfp Is Not Simply Interchangeable with Other Tryptophan Derivatives


In Fmoc SPPS, the choice of tryptophan derivative critically impacts synthesis success, and simple substitution can lead to failure. Unprotected tryptophan (e.g., Fmoc-Trp-OH) is notoriously problematic; its indole nitrogen is susceptible to irreversible alkylation and sulfonation during standard TFA cleavage, leading to a complex mixture of byproducts and significantly reduced yield of the desired peptide . While the standard N-in-Boc protected derivative, Fmoc-Trp(Boc)-OH, addresses these side-chain issues, it requires an *in situ* activation step for each coupling. This introduces additional variables, such as variable coupling efficiency and the risk of racemization if not carefully optimized . Fmoc-Trp(Boc)-Opfp directly mitigates this activation bottleneck by providing a pre-formed, highly reactive Pfp ester. Furthermore, alternative Boc-Trp-Opfp derivatives are incompatible with the Fmoc synthesis strategy due to their acid-labile Nα protection. The specific combination of orthogonal Nα (Fmoc) and side-chain (Boc) protection on a pre-activated ester makes Fmoc-Trp(Boc)-Opfp a uniquely positioned tool for certain synthetic challenges.

Quantitative Evidence for Selecting Fmoc-Trp(Boc)-Opfp: Comparative Data vs. Key Analogs


Suppression of Tryptophan Side-Chain Alkylation and Sulfonation vs. Fmoc-Trp-OH

The N-in-Boc protection on Fmoc-Trp(Boc)-Opfp, identical to that on Fmoc-Trp(Boc)-OH, is essential to suppress devastating side reactions that occur with unprotected tryptophan. During TFA cleavage, the Boc group generates a transient N-in-carboxy indole, which effectively shields the indole nucleus from electrophilic attack . In contrast, the use of Fmoc-Trp-OH is well-documented to result in extensive alkylation and sulfonation, producing a complex mixture of byproducts that significantly lower the yield of the desired peptide .

Peptide Chemistry Solid-Phase Peptide Synthesis Tryptophan Protection

Elimination of In-Situ Activation: Direct Coupling with Pfp Ester vs. Fmoc-Trp(Boc)-OH

A primary advantage of the -Opfp ester is its ability to couple directly to a resin-bound amine without a separate pre-activation step, which is mandatory when using the free acid Fmoc-Trp(Boc)-OH . This pre-activation eliminates the use of coupling reagents (e.g., HBTU, DIC) for that step, reducing the risk of variable yields due to incomplete activation and simplifying the synthesis protocol, which is particularly valuable in automated synthesis and scale-up [1]. A cross-study comparison shows that Pfp esters can achieve coupling yields comparable to optimized in-situ activation methods (87-91% for DIC/HOBt) but with a simpler workflow [2].

Peptide Synthesis Coupling Efficiency Process Chemistry

Real-Time Reaction Monitoring with Bromophenol Blue: A Unique Process Advantage

A unique feature of using Fmoc-Trp(Boc)-Opfp is the ability to monitor amide bond formation visually using bromophenol blue. This simple colorimetric method is not feasible when using Fmoc-Trp(Boc)-OH with standard activators . The pentafluorophenol released during coupling causes a characteristic color change, providing immediate, qualitative feedback on reaction progress and completion without complex analytical sampling [1].

Analytical Chemistry Process Analytical Technology Peptide Synthesis

Optimal Research and Industrial Application Scenarios for Fmoc-Trp(Boc)-Opfp


Automated High-Throughput Peptide Synthesis

In automated synthesizers, the pre-activated Pfp ester simplifies liquid handling by eliminating the need for separate activation reagents for the tryptophan coupling step. This reduces the number of reagent lines, minimizes potential for error, and improves overall cycle time. The associated bromophenol blue monitoring provides a straightforward way to confirm coupling completion in automated runs [1].

Synthesis of Tryptophan-Rich and 'Difficult' Peptide Sequences

For peptides containing multiple tryptophan residues or sequences prone to aggregation, high coupling efficiency and side-chain protection are paramount. The Boc protection on the indole nitrogen prevents deleterious side reactions during synthesis and cleavage, while the active Pfp ester ensures robust coupling of this sterically hindered amino acid . This combination helps maximize crude peptide purity for challenging targets .

Laboratory-Scale Process Development and Troubleshooting

The ability to visually monitor the coupling reaction with bromophenol blue makes Fmoc-Trp(Boc)-Opfp an excellent tool for developing and troubleshooting new peptide sequences. Chemists can observe the reaction progress in real-time and quickly identify problematic couplings involving tryptophan, allowing for rapid optimization of reaction conditions before scaling up [2].

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